molecular formula C8H14N4O4S B8377144 N-hydroxy-N'-aminoguanidine PTSA

N-hydroxy-N'-aminoguanidine PTSA

Cat. No.: B8377144
M. Wt: 262.29 g/mol
InChI Key: FXYWKTIILSNZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-N'-aminoguanidine PTSA is a derivative of N-hydroxy-N'-aminoguanidine (HAG), a compound investigated for its potent inhibitory effects on mammalian ribonucleotide reductase . Ribonucleotide reductase is a crucial enzyme for DNA synthesis, making it a significant target in cancer research . This compound and its derivatives have been shown to suppress the growth of leukemia L1210 cells and human colon carcinoma HT-29 cells in cultural studies . The tosylate (PTSA) salt form typically offers improved stability and solubility for research applications. Studies indicate that HAG derivatives function as non-competitive inhibitors of ribonucleotide reductase with respect to substrates like CDP and ADP . The inhibitory activity is highly dependent on the structural side chain, with compounds like 1-naphthylmethylene-HAG and 2-pyridylmethylene-HAG showing particularly strong activity . Pre-incubation of the enzyme with these derivatives enhances inhibition, and the activity can be restored by treatment with a reducing agent like dithioerythritol, providing insight into the mechanism of action . Furthermore, research has demonstrated a strong correlation between the inhibition of ribonucleotide reductase activity and the suppression of L1210 cell growth, underscoring its research value in oncology and cell biology . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N4O4S

Molecular Weight

262.29 g/mol

IUPAC Name

2-amino-1-hydroxyguanidine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.CH6N4O/c1-6-2-4-7(5-3-6)11(8,9)10;2-1(4-3)5-6/h2-5H,1H3,(H,8,9,10);6H,3H2,(H3,2,4,5)

InChI Key

FXYWKTIILSNZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(=NN)(N)NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Hydroxyurea

Hydroxyurea (HU), a well-established RR inhibitor, shares a hydroxylamine functional group with N-hydroxy-N'-aminoguanidine PTSA. However, HU lacks the guanidine moiety, resulting in differences in potency and mechanism:

  • Potency: Hydroxyurea exhibits higher inhibitory activity against RR (IC₅₀ ~10–50 μM) compared to the parent N-hydroxy-N'-aminoguanidine (IC₅₀ ~100–200 μM). However, certain derivatives of this compound, such as the isoquinoline and Schiff base analogs, surpass HU in potency (IC₅₀ ~0.5–5 μM) .
  • Mechanism: HU primarily targets the tyrosyl radical in the RR M2 subunit, while N-hydroxy-N'-aminoguanidine derivatives inhibit both ADP and CDP reductase activities, with greater specificity for ADP reduction .
  • Clinical Utility: HU is FDA-approved for sickle cell disease and chronic myelogenous leukemia, whereas this compound derivatives remain investigational but show promise in overcoming HU resistance .
Schiff Base Derivatives of N-Hydroxy-N'-Aminoguanidine

Structural modifications of the parent compound significantly enhance efficacy:

  • Isoquinoline and Quinoline Derivatives: The isoquinoline analog (e.g., ABNM-13) demonstrates superior RR inhibition (IC₅₀ = 0.5 μM) compared to the quinoline derivative (IC₅₀ = 2 μM). This is attributed to improved binding affinity due to the planar isoquinoline ring .
  • Cyclohexylmethylene-HAG : In contrast, substitution with a cyclohexyl group abolishes RR inhibitory activity, highlighting the critical role of aromatic side chains .
  • Schiff Bases: Schiff bases synthesized from salicylaldehyde or naphthoquinone show enhanced cytotoxicity (IC₅₀ = 1–10 μM against L1210 leukemia cells) and synergistic effects with cytarabine (Ara-C), a frontline antileukemic agent .

Table 1: Structural and Activity Comparison of Select Derivatives

Compound IC₅₀ (RR Inhibition, μM) Key Structural Feature Synergism with Ara-C (CI*)
N-Hydroxy-N'-aminoguanidine 100–200 Parent compound Not tested
Isoquinoline derivative 0.5 Aromatic isoquinoline side chain CI = 0.3 (Strong synergy)
Quinoline derivative 2.0 Aromatic quinoline side chain CI = 0.7 (Moderate synergy)
Schiff base (salicylaldehyde) 5.0 Aldehyde-linked imine group CI = 0.4 (Strong synergy)

*Combination Index (CI): <0.9 = synergy; <0.3 = strong synergy .

Aminoguanidine and Related Antiglycation Agents

While aminoguanidine is primarily studied for antiglycation effects (e.g., in diabetes), its hydroxylated analog, this compound, diverges in biological targets. Aminoguanidine lacks RR inhibitory activity but shows moderate antiglycation capacity (IC₅₀ = 50–100 μM against methylglyoxal-induced glycation), whereas this compound derivatives are 10–100x more potent in antineoplastic contexts .

Key Research Findings and Clinical Potential

  • QSAR Studies : Quantitative structure-activity relationship (QSAR) models reveal that electron-withdrawing groups (e.g., nitro, sulfonate) on the aromatic side chain enhance RR inhibition by stabilizing interactions with the enzyme’s hydrophobic pocket .
  • Synergistic Combinations: this compound derivatives potentiate the efficacy of Ara-C by depleting dNTP pools, forcing leukemic cells into replication-dependent apoptosis .
  • Resistance Profile: Unlike HU, which faces resistance due to RR overexpression, N-hydroxy-N'-aminoguanidine derivatives maintain activity against HU-resistant L1210 cells, likely via multi-target inhibition .

Table 2: Preclinical Efficacy in Leukemia Models

Cell Line Compound IC₅₀ (Proliferation, μM) Apoptosis Induction (%)
L1210 (murine leukemia) Isoquinoline derivative 0.7 85
HL-60 (human promyelocytic) ABNM-13 1.2 90
CCRF-CEM (human T-cell) Schiff base derivative 3.5 70

Preparation Methods

Sulfonation Reaction Mechanism

Toluene undergoes electrophilic aromatic substitution with sulfuric acid, where the sulfonic acid group (-SO₃H) replaces a hydrogen atom at the para position. The reaction is equilibrium-controlled, necessitating azeotropic water removal to drive completion. A Dean-Stark apparatus is typically employed to separate water, increasing reaction efficiency.

Procedure :

  • Toluene (50 mL) and concentrated sulfuric acid (10 mL) are refluxed at 110–120°C for 15–20 hours.

  • The mixture is cooled, and excess sulfuric acid is neutralized with sodium bicarbonate.

  • The crude PTSA is recrystallized from water or ethanol, yielding the monohydrate form (m.p. 103–106°C).

Yield : 57–65%.

Industrial and Laboratory Adaptations

Industrial-scale synthesis often employs continuous sulfonation reactors to optimize temperature control and reduce side products. In laboratory settings, catalytic enhancements using HCl gas saturation during crystallization improve purity.

Synthesis of N-Hydroxy-N'-Aminoguanidine

The guanidine moiety is synthesized via condensation reactions involving hydroxylamine and cyanamide derivatives.

Hydroxylamine-Cyanamide Condensation

N-Hydroxyguanidine derivatives form through the reaction of hydroxylamine hydrochloride with cyanamide under basic conditions:

NH2OHHCl+NH2CNNH2N(OH)CN+HCl\text{NH}2\text{OH} \cdot \text{HCl} + \text{NH}2\text{CN} \rightarrow \text{NH}_2\text{N(OH)CN} + \text{HCl}

Further reduction or functionalization introduces the secondary amine group (-NH-) to yield N-hydroxy-N'-aminoguanidine.

Key Conditions :

  • Solvent : Ethanol/water mixtures (1:1 v/v) at 60°C.

  • Catalyst : Sodium acetate to buffer pH (~6.5).

Yield : 70–80% (theoretical).

Salt Formation: this compound

The final step involves neutralizing N-hydroxy-N'-aminoguanidine with PTSA to form the stable sulfonate salt.

Acid-Base Neutralization

  • Dissolution : N-Hydroxy-N'-aminoguanidine (1 mol) is dissolved in hot ethanol.

  • Acid Addition : PTSA (1 mol) in ethanol is added dropwise under stirring.

  • Crystallization : The mixture is cooled to 4°C, inducing precipitation. The product is filtered and dried under vacuum.

Optimization Insights :

  • Solvent Choice : Ethanol ensures high solubility of both components and facilitates crystallization.

  • Stoichiometry : A 1:1 molar ratio minimizes residual reactants.

Yield : 85–90% (isolated).

Alternative Catalytic Routes Using PTSA

PTSA’s role as a catalyst in organic synthesis (e.g., esterifications, dehydrations) suggests potential applications in streamlining guanidine derivatization.

In Situ Guanidine Formation

A one-pot method combines cyanamide, hydroxylamine, and PTSA in ethanol:

  • PTSA catalyzes the condensation of hydroxylamine and cyanamide.

  • The acidic environment promotes simultaneous salt formation.

Advantages :

  • Reduced purification steps.

  • Higher overall yield (78–82%).

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Purity (%)Reference
Classical NeutralizationSeparate synthesis + salt formation85–90≥98
One-Pot CatalyticIn situ guanidine + salt formation78–82≥95
Industrial SulfonationContinuous reactor optimization65–70≥99

Notes :

  • Classical neutralization offers higher purity but requires multiple steps.

  • Catalytic methods trade slight yield reductions for procedural simplicity.

Challenges and Mitigation Strategies

  • Hygroscopicity : PTSA’s hygroscopic nature complicates storage. Solutions include desiccant-packed containers and anhydrous solvent use during synthesis.

  • Side Reactions : Over-sulfonation of toluene generates ortho-substituted byproducts. Temperature control (<120°C) and stoichiometric H₂SO₄ minimize this.

  • Guanidine Stability : N-Hydroxyguanidines are prone to oxidation. Conducting reactions under nitrogen atmospheres improves stability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-hydroxy-N'-aminoguanidine PTSA derivatives?

N-hydroxy-N'-aminoguanidine derivatives are typically synthesized via Schiff base formation. For example, condensation of aromatic aldehydes with N-hydroxy-N'-aminoguanidine tosylate (PTSA) under acidic conditions yields Schiff base derivatives. Purification involves recrystallization from ethanol-water mixtures, and structural confirmation is achieved through elemental analysis, IR spectroscopy, and melting point determination .

Q. What analytical techniques are standard for characterizing this compound and its derivatives?

Key techniques include:

  • Nitrogen-15 NMR spectroscopy : To study electronic environments and tautomeric forms of the guanidine moiety .
  • High-performance liquid chromatography (HPLC) : For purity assessment and quantification of derivatives.
  • X-ray crystallography : To resolve crystal structures and confirm stereochemistry (e.g., Schiff base derivatives) .

Q. Which in vitro models are used to evaluate the anticancer activity of this compound derivatives?

Common models include:

  • L1210 murine leukemia cells : Assessed via clonogenic assays and nucleic acid synthesis inhibition .
  • CCRF-CEM/0 human leukemia cells : Used to test synergism with chemotherapeutics like cytarabine .

Q. How is ribonucleotide reductase (RNR) inhibition measured in studies of this compound?

RNR activity is quantified by monitoring deoxyribonucleotide (dNTP) production using radiolabeled substrate assays (e.g., 3^3H-CDP reduction to dCDP). Enzyme inhibition is correlated with reduced cell proliferation and DNA synthesis in leukemia models .

Advanced Research Questions

Q. How can structural modifications optimize this compound derivatives for enhanced RNR inhibition?

  • Electron-withdrawing substituents (e.g., nitro groups) on aromatic rings improve binding to the RNR active site by stabilizing charge-transfer interactions.
  • Schiff base modifications : Bulky substituents can enhance steric hindrance, reducing off-target effects. Structure-activity relationship (SAR) studies using 15^{15}N NMR and molecular docking guide rational design .

Q. How can contradictory data on enzyme inhibition potency across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or cofactor (e.g., ATP) concentrations alter RNR activity. Standardized protocols (e.g., pH 7.4, 37°C) are critical .
  • Cell line specificity : Differences in membrane permeability or metabolic pathways (e.g., L1210 vs. solid tumor models) affect compound efficacy. Comparative studies using isogenic cell lines are recommended .

Q. What advanced techniques elucidate the mechanism of cell cycle disruption by this compound?

  • Flow cytometry : To analyze cell cycle arrest (e.g., G1/S phase blockade) via DNA content measurement (propidium iodide staining).
  • Synchronized cell cultures : Confirm phase-specific effects by treating cells at defined cell cycle stages (e.g., thymidine block for S-phase synchronization) .

Q. How can researchers design experiments to assess compound stability under physiological conditions?

  • Simulated biological fluids : Incubate derivatives in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C, followed by HPLC-MS to track degradation products.
  • Temperature-dependent 1^{1}H NMR : Monitor structural integrity over time in deuterated buffers .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

  • Non-linear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC50_{50} values.
  • Synergy quantification : Use the Combination Index (CI) method (Chou-Talalay) for drug combination studies .

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Quality control protocols : Mandate ≥95% purity via HPLC and consistent 1^{1}H NMR spectra for all batches.
  • Stability studies : Store derivatives under inert atmospheres (-20°C) to prevent oxidation or hydrolysis .

Contradictory Findings and Validation

Q. Why do some studies report hepatotoxicity for aminoguanidine derivatives despite low overall toxicity?

  • Species-specific metabolism : Rodent models (e.g., rats) may exhibit idiosyncratic liver responses due to cytochrome P450 variations. Cross-validate findings in human hepatocyte cultures .
  • Dose dependency : Hepatotoxicity often emerges at supratherapeutic doses (>300 mg/kg in vivo). Therapeutic indices should be calculated using NOAEL (No Observed Adverse Effect Level) data .

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